3-Ethoxy-beta-carboline

Vue d'ensemble

Description

La 3-Éthoxy-9H-β-carboline est un dérivé synthétique de la famille des β-carbolines, connue pour ses diverses activités biologiques. Les β-carbolines sont une classe d’alcaloïdes indoliques largement répandus dans la nature, notamment dans diverses plantes, aliments, créatures marines, insectes, mammifères et tissus humains . Ces composés ont été étudiés pour leurs effets pharmacologiques potentiels, notamment leurs propriétés neuroprotectrices, améliorant les fonctions cognitives et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3-Éthoxy-9H-β-carboline implique généralement la modification de l’échafaudage de la β-carboline. Une méthode courante est la thermolyse de 4-aryl-3-azidopyridines substituées . Cette méthode implique le chauffage des dérivés d’azidopyridine pour induire la formation de la structure de la β-carboline. Une autre approche est l’utilisation d’irradiation micro-ondes de solutions butanoliques de 3-nitrovinylindoles .

Méthodes de production industrielle

La production industrielle de la 3-Éthoxy-9H-β-carboline peut impliquer une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus, avec une optimisation du rendement et de la pureté. L’utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l’efficacité et l’extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

La 3-Éthoxy-9H-β-carboline peut subir diverses réactions chimiques, notamment :

Oxydation : Conversion en dérivés de carbolinone.

Réduction : Formation de dihydro-β-carbolines.

Substitution : Introduction de divers substituants à différentes positions sur l’échafaudage de la β-carboline.

Réactifs et conditions courants

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone.

Substitution : Substitution aromatique électrophile utilisant des réactifs tels que des halogènes ou des agents nitrants.

Principaux produits

Oxydation : Dérivés de β-carbolinone.

Réduction : Dihydro-β-carbolines.

Substitution : β-carbolines halogénées ou nitrées.

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Investigué pour ses interactions avec l’ADN et d’autres cibles biologiques.

Médecine : Agent thérapeutique potentiel pour les maladies neurodégénératives, le cancer et les infections virales.

Industrie : Utilisé dans le développement de matériaux fluorescents et de commutateurs moléculaires

Applications De Recherche Scientifique

Pharmacological Properties

Benzodiazepine Receptor Modulation

3-Ethoxy-beta-carboline acts as a partial inverse agonist at benzodiazepine receptors. It exhibits high affinity for these receptors, with Ki values of approximately 10.1 nM in rat cerebellum, 15.3 nM in cerebral cortex, and 25.3 nM in hippocampus . This binding profile suggests that it could be useful in vivo for studying anxiety and related disorders, as it mimics the effects of other partial inverse agonists like FG 7142 but with better solubility and stability against metabolic degradation .

Effects on Anxiety and Stress Responses

Research indicates that this compound can reduce anxiety-like behaviors in animal models. In elevated plus maze tests, it decreased the time spent and total entries into open arms, which is indicative of anxiolytic effects . Additionally, it has been shown to inhibit stress-induced ulcer formation, further supporting its potential as a therapeutic agent for stress-related disorders .

Neuroprotective Effects

Mechanisms of Action

Beta-carbolines are known for their neuroactive properties. The neuroprotective effects of compounds like this compound may involve modulation of oxidative stress and inflammatory pathways. For example, beta-carbolines have been reported to scavenge reactive oxygen species (ROS), which play a critical role in neuronal damage during ischemic events . This antioxidant activity could make this compound a candidate for further research in neurodegenerative diseases.

Summary Table of Applications

Mécanisme D'action

La 3-Éthoxy-9H-β-carboline exerce ses effets en se liant aux récepteurs des benzodiazépines dans le système nerveux central. Cette liaison module l’activité des récepteurs de l’acide gamma-aminobutyrique (GABA), entraînant des effets anxiolytiques, sédatifs et anticonvulsivants . En outre, elle peut interagir avec d’autres cibles moléculaires, telles que les protéines kinases et les récepteurs des neurotransmetteurs, contribuant à ses diverses activités pharmacologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Harmine : Une β-carboline naturelle possédant des propriétés neuroprotectrices et anticancéreuses.

Harmine : Connu pour sa capacité à inhiber la protéine kinase DYRK1A et ses effets antidépresseurs potentiels.

9-Méthyl-β-carboline : Un dérivé synthétique possédant des propriétés neuroprotectrices et améliorant les fonctions cognitives.

Unicité

La 3-Éthoxy-9H-β-carboline est unique en raison de sa forte affinité pour les récepteurs des benzodiazépines et de son utilisation potentielle comme agent thérapeutique pour divers troubles neurologiques et psychiatriques . Son groupe éthoxy en position 3 peut également conférer des propriétés pharmacocinétiques et pharmacodynamiques distinctes par rapport à d’autres β-carbolines .

Activité Biologique

3-Ethoxy-beta-carboline (3-EtO-βC) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities, particularly its interactions with the central nervous system and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of 3-EtO-βC, focusing on its pharmacological properties, mechanisms of action, and implications for future research.

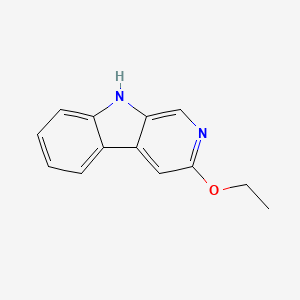

Chemical Structure and Properties

This compound is characterized by its beta-carboline backbone, which consists of a fused indole and pyridine ring structure. The ethoxy group at the 3-position contributes to its unique pharmacological profile. The general formula for beta-carbolines is represented as follows:

The addition of the ethoxy group modifies its lipophilicity and receptor binding affinity.

Pharmacological Activities

1. Interaction with Benzodiazepine Receptors

3-EtO-βC exhibits high affinity for benzodiazepine receptors, which are crucial for modulating neurotransmitter systems in the brain. Research indicates that this compound can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . This interaction suggests potential applications in treating anxiety disorders and other conditions associated with GABAergic dysfunction.

2. Antioxidant Properties

Studies have shown that beta-carbolines, including 3-EtO-βC, possess significant antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in cells. This effect is particularly relevant in neuroprotective contexts, where oxidative damage is a contributing factor to neurodegenerative diseases .

3. Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of 3-EtO-βC have revealed its potential as an anticancer agent. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving ROS generation and modulation of apoptotic pathways . The ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

The biological activity of 3-EtO-βC can be attributed to several mechanisms:

- Modulation of Neurotransmitter Systems: By interacting with GABA_A receptors, 3-EtO-βC enhances inhibitory neurotransmission, which may contribute to anxiolytic effects.

- Induction of Apoptosis: The compound's ability to increase ROS levels leads to oxidative stress, triggering apoptotic pathways in cancer cells. This was evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-xL .

- Antioxidant Activity: The scavenging of ROS helps maintain cellular redox balance, potentially protecting against neurodegeneration and other oxidative stress-related conditions .

Case Studies and Research Findings

A selection of studies highlights the biological activity of 3-EtO-βC:

Propriétés

IUPAC Name |

3-ethoxy-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-16-13-7-10-9-5-3-4-6-11(9)15-12(10)8-14-13/h3-8,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNPSIGQQWCKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919417 | |

| Record name | 3-Ethoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91985-81-8 | |

| Record name | 3-Ethoxy-beta-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.